((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid
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Overview
Description
((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyrazole ring and a thiophene ring
Preparation Methods
The synthesis of ((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This step involves the reaction of a thiourea derivative with a halogenated acetic acid derivative under basic conditions to form the thiazolidinone ring.
Introduction of the pyrazole ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a β-diketone.
Formation of the final compound: The final step involves the condensation of the thiazolidinone intermediate with the pyrazole intermediate in the presence of a suitable catalyst to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways, providing insights into biological processes.
Mechanism of Action
The mechanism of action of ((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid can be compared with other thiazolidinone derivatives, such as:
(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: This compound has a similar thiazolidinone core but differs in the substituents attached to the ring, leading to different chemical and biological properties.
(5Z)-5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Another thiazolidinone derivative with an indole ring, which imparts unique biological activities.
Properties
CAS No. |
623934-95-2 |
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Molecular Formula |
C19H13N3O3S3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C19H13N3O3S3/c23-16(24)11-21-18(25)15(28-19(21)26)9-12-10-22(13-5-2-1-3-6-13)20-17(12)14-7-4-8-27-14/h1-10H,11H2,(H,23,24)/b15-9- |
InChI Key |
IIILFUDXGNDMSG-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N(C(=S)S4)CC(=O)O |
Origin of Product |
United States |
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